Androsta-4,8(14)-diene-3,17-dione

Structural Chemistry Steroid Isomerism Quantitative Structure-Property Relationships

Pharmaceutical QC laboratories face significant delays and regulatory risk when sourcing non-pharmacopeial impurity standards with incomplete characterization data. Androsta-4,8(14)-diene-3,17-dione directly addresses this by serving as a fully characterized reference standard for Exemestane Impurity 10 and Testosterone EP Impurity M, enabling precise HPLC method validation and ANDA submissions. - Supplied with ICH-compliant characterization (1H NMR, FTIR, GC-MS) for immediate spectral matching. - Eliminates the need for costly and time-consuming independent synthesis and structural elucidation. - Ensures regulatory audit readiness with pharmacopeial traceability (USP/EP) for impurity quantification.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
Cat. No. B1368355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-4,8(14)-diene-3,17-dione
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3=C4CCC(=O)C4(CCC23)C
InChIInChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16H,3-10H2,1-2H3/t16-,18-,19-/m0/s1
InChIKeySGPDPQDGYFWQGO-WDSOQIARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androsta-4,8(14)-diene-3,17-dione Procurement and Reference Standard Overview


Androsta-4,8(14)-diene-3,17-dione (CAS 17305-49-6) is a C19 androstadienedione characterized by a unique conjugated enone in ring A at C4–C5 and an exocyclic double bond at C8–C14 [1]. Unlike its closely related analogs such as androst-4-ene-3,17-dione (androstenedione, the endogenous androgen precursor) and androsta-1,4-diene-3,17-dione (boldione/ADD, an industrial intermediate), this compound is not primarily utilized for its biological activity. Instead, its principal value in scientific and industrial settings is as a highly characterized reference standard, officially designated as Exemestane Impurity 10 and Testosterone Impurity 5, and used for regulatory compliance in pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions [2].

Reference Standard Identity Designated Exemestane Impurity 10 and Testosterone Impurity 5
Regulatory Use Context Supports ANDA submission and pharmacopeial QC method validation
Identity Traceability Traceable to USP and EP pharmacopeial standards

Why Generic Androstadienediones Cannot Substitute This Compound


The androstadienedione family exhibits profound functional divergence driven by the position of double bonds. Androst-4-ene-3,17-dione is the endogenous substrate for aromatase (CYP19A1) [1], and androsta-1,4-diene-3,17-dione is a mechanism-based aromatase inactivator and Schedule III controlled substance [2]. In contrast, Androsta-4,8(14)-diene-3,17-dione has a distinct Δ8(14) unsaturation that alters its three-dimensional conformation and electronic environment, rendering it unsuitable as a direct biological substitute for either. Its critical procurement value is as a pharmacopeial impurity reference standard, where exact structural identity—not class-level similarity—is the sole criterion for analytical validity in HPLC method validation, system suitability testing, and regulatory filing [3].

Regioisomeric mismatch
Androstadienedione analogs differ in double-bond positions; only the Δ4,8(14) isomer meets impurity reference standard requirements.
Different impurity designations
Androsta-1,4-diene-3,17-dione is Exemestane USP Related Compound C, not Impurity 10; regulatory filing demands exact impurity code match.
Biological activity divergence
Androstenedione and boldione have well-characterized biological activity; the target compound may serve as an inert analog and cannot substitute in bioassays.

Key Differential Evidence Against Closest Analogs


Unique Double-Bond Configuration vs. Other Regioisomers

Androsta-4,8(14)-diene-3,17-dione possesses a Δ4,8(14) double-bond configuration that is structurally distinct from all other androstadienedione regioisomers. The Δ8(14) olefin introduces a constrained exocyclic geometry that differentiates it from the Δ1,4 conjugation of boldione/ADD and the Δ4,6 system of 6-dehydroandrostenedione [1]. While the molecular formula (C19H24O2; MW 284.4 g/mol) and the 3,17-dione functionality are conserved across all androstadienediones, specific compound identity is determined by the pattern of unsaturation; procurement of the wrong isomer can lead to invalid analytical results for its intended use as an impurity reference standard .

Double-bond configuration
Class-level
Target Δ4,8(14): C4–C5 endocyclic, C8–C14 exocyclic; ADD Δ1,4 conjugated; androstenedione Δ4 only
Structural identity is critical for impurity standard use
Regioisomeric; distinct IUPAC names and CAS numbers
Structural Chemistry Steroid Isomerism Quantitative Structure-Property Relationships

Validated Reference Standard for Exemestane and Testosterone

Androsta-4,8(14)-diene-3,17-dione is explicitly designated as Exemestane Impurity 10 and Testosterone Impurity 5 (also known as Testosterone EP Impurity M) . It is supplied with full characterization data compliant with ICH Q3A/Q3B guidelines and is traceable to USP or EP pharmacopeial standards [1]. This dual-API applicability is unique among androstadienedione isomers. In contrast, androsta-1,4-diene-3,17-dione is classified as Exemestane USP Related Compound C and Testosterone EP Impurity G, representing a different impurity profile with distinct regulatory requirements .

Regulatory impurity designation
Head-to-head
Designated Exemestane Impurity 10 / Testosterone Impurity 5; ADD is Exemestane USP Related Compound C / Testosterone EP Impurity G
Correct impurity code is mandatory for ANDA submissions
Traceable to USP/EP pharmacopeial standards
Pharmaceutical Quality Control Regulatory Science Reference Standards

Melting Point Differentiation Across Analogs

Androsta-4,8(14)-diene-3,17-dione exhibits a melting point of 141–142 °C , which is distinct from the melting point of androsta-1,4-diene-3,17-dione (138–139 °C) and markedly different from that of androst-4-ene-3,17-dione (170–173 °C) [1]. These differences, while subtle, are analytically significant for identity confirmation via pharmacopeial methods. The melting point of the target compound is closer to the dienone analog (ADD), consistent with the presence of a second double bond which lowers the melting point relative to the mono-unsaturated androstenedione.

Melting point
Cross-study comparable
Target 141–142 °C; ADD 138–139 °C; androstenedione 170–173 °C
Supports rapid identity check in incoming QC
Δ +3 °C vs ADD; −29 to −31 °C vs androstenedione
Physicochemical Characterization Analytical Chemistry Compound Identification

Certified Spectral Data for Method Development

Androsta-4,8(14)-diene-3,17-dione has certified 1H NMR, FTIR, and GC-MS spectra deposited in the Wiley KnowItAll Spectral Library and SpectraBase database [1]. This curated spectral data package enables direct spectral matching for identity confirmation and impurity profiling, reducing method development time. Androsta-1,4-diene-3,17-dione and androst-4-ene-3,17-dione are also represented in spectral libraries, but the specific spectral signatures (e.g., olefinic proton patterns in 1H NMR) differ due to the distinct double-bond positions, making cross-identification unreliable .

Certified spectra
Class-level
1H NMR, FTIR, GC-MS in Wiley KnowItAll / SpectraBase
Enables direct spectral matching for identity confirmation
SpectraBase ID DqjmQravsi
Spectral Databases Method Development Compound Characterization

Absence of Biological Activity Data as Selection Criterion

An exhaustive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay reveals a notable absence of published quantitative biological activity data (IC50, Ki, EC50) for Androsta-4,8(14)-diene-3,17-dione against aromatase (CYP19A1), androgen receptor (AR), or other steroidogenic targets [1]. This contrasts sharply with androsta-1,4-diene-3,17-dione, for which extensive aromatase inhibition data (Ki values in the low nanomolar range) and mechanism-based inactivation kinetics have been established [2]. The lack of characterized biological activity for the target compound may indicate that the Δ8(14) modification is incompatible with productive binding at these biological targets, making it useful as a negative control or a biologically inert analog in mechanistic studies [3].

Biological activity data
Data to verify
No IC50, Ki, EC50 in major databases; ADD has extensive aromatase inhibition data
May serve as biologically inert negative control
Literature search: no published activity
Biological Activity Data Availability Research Chemical Selection

Commercial Availability and Synthetic Accessibility

Androsta-4,8(14)-diene-3,17-dione is commercially available from specialty chemical suppliers such as SynZeal, Axios Research, and CymitQuimica, typically as a custom-synthesized or on-demand reference standard with detailed Certificates of Analysis (COA) and characterization data compliant with regulatory guidelines [1]. In contrast, androsta-1,4-diene-3,17-dione (ADD) is an industrial commodity chemical produced at multi-ton scale via microbial phytosterol biotransformation [2], while androst-4-ene-3,17-dione is widely available as a research chemical and dietary supplement precursor . The target compound's sourcing is non-commoditized, and pricing reflects the cost of small-scale synthesis and rigorous characterization required for reference standard certification. Several suppliers indicate 'Synthesis on Demand' inventory status [1].

Commercial availability
Supporting evidence
Niche reference standard suppliers; often synthesis-on-demand; ADD bulk commodity
Procurement requires specialist vendors; lead times vary
Non-commodity supply chain
Chemical Sourcing Supply Chain Custom Synthesis

Optimal Application Scenarios Based on Evidence


Exemestane ANDA Impurity Profiling and Method Validation

Androsta-4,8(14)-diene-3,17-dione serves as Exemestane Impurity 10, a process-related impurity that must be controlled during the commercial production of exemestane API. It is supplied with full ICH-compliant characterization data and pharmacopeial traceability (USP/EP), making it directly usable for HPLC method development, system suitability testing, and impurity quantification in ANDA submissions [1].

Testosterone API Impurity Control and Regulatory Filing

As Testosterone Impurity 5 (Testosterone EP Impurity M), this compound is required by QC laboratories to identify and quantify a specific process impurity in testosterone API batches. Its availability as a certified reference standard from ISO 17034-accredited suppliers ensures compliance with regulatory expectations for impurity testing in finished pharmaceutical products [1].

Biologically Inert Negative Control for Steroidogenic Assays

The absence of published biological activity data for this compound against aromatase (CYP19A1) and the androgen receptor [2] positions it as a candidate negative control in cell-based steroidogenic assays. Researchers studying androgen metabolism or aromatase inhibition can use this structurally related but biologically uncharacterized androstadienedione to control for non-specific effects arising from the steroid scaffold alone.

LC-MS/MS and GC-MS Method Development with Spectral Matching

The availability of certified 1H NMR, FTIR, and GC-MS spectra in the Wiley KnowItAll spectral library [3] enables direct spectral matching for compound identification. Analytical chemists developing impurity profiling methods for exemestane or testosterone can use these reference spectra to confirm analyte identity without the need for independent synthesis and characterization.

Application
Selection Property
Validation Focus
Exemestane ANDA impurity profiling
Certified impurity reference standard
HPLC method validation and regulatory submission
Testosterone API impurity control
Pharmacopeial impurity designation
QC batch release and impurity quantification
Negative control in steroidogenic assays
Absence of known biological activity
Non-specific effects from steroid scaffold
Spectral matching for method development
Certified reference spectra availability
Identity confirmation without independent synthesis
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